molecular formula C10H10Cl2Ti-2 B072419 Titanocene CAS No. 1271-19-8

Titanocene

Cat. No. B072419
CAS RN: 1271-19-8
M. Wt: 248.96 g/mol
InChI Key: JAGHDVYKBYUAFD-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of functional titanocenes involves a modular approach, allowing for the straightforward access to a wide range of structurally diverse titanocenes. This versatility is crucial for applications in catalysis, structural studies, and bioinorganic chemistry. Functional groups such as amino acids, sugars, and fluorescence labels can be introduced to the cyclopentadienyl ligand, enhancing the utility of titanocenes in various scientific domains (Gansäuer et al., 2005).

Molecular Structure Analysis

The molecular structure of titanocenes is characterized by the coordination of titanium centers with cyclopentadienyl ligands. This unique arrangement facilitates the formation of complexes with various functional groups, expanding the range of chemical reactions and applications for titanocenes. Detailed structural analysis is essential for understanding the reactivity and catalytic properties of these compounds.

Chemical Reactions and Properties

Titanocenes undergo a variety of chemical reactions, including catalyzed reactions of olefins, which highlight the potential of these compounds in synthetic organic chemistry and catalysis. The ability to catalyze reactions in a controlled and efficient manner is a key attribute of titanocenes, contributing to their widespread use in chemical synthesis and material science (Pez & Kwan, 1977).

Physical Properties Analysis

The physical properties of titanocenes, including their stability, solubility, and electronic characteristics, play a crucial role in their reactivity and application. Understanding these properties is essential for designing titanocene-based systems for specific purposes, such as catalysts in organic synthesis or materials with unique electronic properties.

Chemical Properties Analysis

The chemical properties of titanocenes, such as their redox behavior, reactivity towards different functional groups, and catalytic capabilities, are central to their utility in various chemical reactions. The versatility of titanocenes is evident in their application across a broad range of chemical transformations, from the synthesis of complex organic molecules to the activation of small molecules (Takeda* et al., 2007).

Scientific Research Applications

  • Monotitanocene Complexes : These are special titanocene compounds used as olefin polymerization catalysts, offering control over the microstructure of target polymers. The synthesis and research progress of these complexes have significant potential in industrial applications (Wu, Zhang, & Jin, 2017).

  • Natural Product Synthesis : Titanocene(III) complexes, such as Cp2TiCl, have been effectively utilized in the synthesis of natural products, demonstrating their utility in catalytic methods for straightforward syntheses from readily available materials (Morcillo et al., 2014).

  • Anticancer Applications : Titanocene(IV) complexes have shown promising anticancer properties. This review focuses on the synthesis of organogallium(III), organotin(IV), and titanocene(IV) complexes, highlighting their cytotoxic anticancer properties (Ellahioui, Prashar, & Gómez‐Ruiz, 2017).

  • Versatility in Chemical Applications : Titanocene derivatives have a broad range of applications in polymers, medical oncology, and organic synthesis. This article reviews the diverse uses of these derivatives across various fields (Bowman, 2006).

  • Green Chemistry and Catalysis : Titanocene monochloride is highlighted as a monoelectronic transfer reagent, catalyzing a variety of chemical transformations including C-C bond formation and isomerization reactions. This work underlines its role as a green catalyst in organic and organometallic chemistry (Martínez et al., 2020).

  • Inhibitory Effect on Tumour Proteolytic Enzymes : Titanocene dichloride has been demonstrated to inhibit tumour gelatinases and other proteolytic enzymes. This property contributes to its antiangiogenic effect and anticancer action (Pavlaki et al., 2009).

  • Supramolecular Interactions and Catalysis : The study of titanocene(III) complexes in catalytic applications, including their electrochemical properties and stability, provides critical information for designing titanocene-catalyzed reactions (Gansäuer et al., 2014).

Safety And Hazards

Titanocene dichloride is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is advised to avoid breathing dust, gas, or vapors, and to use personal protective equipment when handling this compound .

Future Directions

Titanocene and auranofin families of compounds hold tremendous promise to improve the outcomes of cancer treatment . Current efforts are focused on the evolution of their ligands to improve their physiological solution stability, cancer selectivity, and antiproliferative performance .

properties

IUPAC Name

cyclopenta-1,3-diene;titanium(4+);dichloride
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InChI

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2
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InChI Key

JAGHDVYKBYUAFD-UHFFFAOYSA-L
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Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4]
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Molecular Formula

C10H10Cl2Ti
Record name TITANOCENE DICHLORIDE
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Molecular Weight

248.96 g/mol
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Physical Description

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992), Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline]
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Record name Titanocene dichloride
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Solubility

Decomposes (NTP, 1992), Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride
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Density

1.6 (NTP, 1992) - Denser than water; will sink, 1.60
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Mechanism of Action

Dichloro-bis(etanidazole 5-cyclopentadienyl)titanium(IV) and some related complexes were compared with cis-dichlorodiammineplatinum(II) in rats for acute anti-inflammatory activity against carrageenan paw edema, anti-arthritic activity against developing and established adjuvant induced polyarthritis, immunosuppressant activity in a local graft versus host assay, irritant effects at sites of administration (paw, skin, peritoneum) and nephro- and gastro-toxicities. These titanium complexes, like cisplatin and its hydrolysis products, in vivo exhibited both anti-inflammatory and anti-arthritic activity as well as immunosuppressant effects. Nephro- and gastro-toxicity were much less severe than in rats given platinum complexes. In vitro they selectively inhibited (3)H-thymidine incorporation by isolated thymocytes and prevented the germination of radish seeds. When given intraperitoneally, the anti-inflammatory activity may partly be due to a counter-irritant phenomenon since the titanium derivatives elicited an acute peritoneal effusion if they were injected towards the omentum. However, when injected subcutaneously or applied in dimethylformamide or dimethylsulfoxide to the skin, they manifested both anti-inflammatory and anti-arthritic activity without irritancy or much local skin damage. They might therefore have the potential of being useful drugs, especially if released slowly.
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Product Name

Titanocene

Color/Form

Bright red acicular crystals from toluene, Reddish-orange crystalline solid

CAS RN

1271-19-8
Record name TITANOCENE DICHLORIDE
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Record name Titanium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)-
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Melting Point

552 °F (NTP, 1992), 289 °C +/- 2 deg
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